1-(2-Bromo-6-fluorophenyl)-3-(2-methoxy-5-(trifluoromethyl)phenyl)urea
Overview
Description
1-(2-Bromo-6-fluorophenyl)-3-(2-methoxy-5-(trifluoromethyl)phenyl)urea is a synthetic organic compound characterized by the presence of bromine, fluorine, methoxy, and trifluoromethyl groups attached to a phenylurea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-6-fluorophenyl)-3-(2-methoxy-5-(trifluoromethyl)phenyl)urea typically involves the reaction of 2-bromo-6-fluoroaniline with 2-methoxy-5-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-6-fluorophenyl)-3-(2-methoxy-5-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl rings can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine or chlorine.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used for hydrolysis.
Major Products Formed
Substitution Reactions: Substituted derivatives with different functional groups replacing the bromine or fluorine atoms.
Oxidation and Reduction: Products with altered oxidation states, such as alcohols or ketones.
Hydrolysis: Corresponding amines and carbon dioxide.
Scientific Research Applications
1-(2-Bromo-6-fluorophenyl)-3-(2-methoxy-5-(trifluoromethyl)phenyl)urea has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it suitable for the design of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.
Industrial Applications: The compound may find use in the development of specialty chemicals or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-6-fluorophenyl)-3-(2-methoxy-5-(trifluoromethyl)phenyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of bromine, fluorine, and trifluoromethyl groups can enhance the compound’s binding affinity and specificity through various interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Bromo-6-chlorophenyl)-3-(2-methoxy-5-(trifluoromethyl)phenyl)urea
- 1-(2-Bromo-6-fluorophenyl)-3-(2-methoxy-5-(difluoromethyl)phenyl)urea
- 1-(2-Bromo-6-fluorophenyl)-3-(2-methoxy-5-(trifluoromethyl)phenyl)thiourea
Uniqueness
1-(2-Bromo-6-fluorophenyl)-3-(2-methoxy-5-(trifluoromethyl)phenyl)urea is unique due to the specific combination of substituents on the phenyl rings. The presence of both bromine and fluorine atoms, along with the methoxy and trifluoromethyl groups, imparts distinct chemical and physical properties. These features can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2-bromo-6-fluorophenyl)-3-[2-methoxy-5-(trifluoromethyl)phenyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrF4N2O2/c1-24-12-6-5-8(15(18,19)20)7-11(12)21-14(23)22-13-9(16)3-2-4-10(13)17/h2-7H,1H3,(H2,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPQVNLUKMOLIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)NC2=C(C=CC=C2Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrF4N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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